3-(3-Bromo-5-methoxypyridin-4-yl)propanoicacid
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Overview
Description
3-(3-Bromo-5-methoxypyridin-4-yl)propanoic acid is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a bromine atom at the 3-position, a methoxy group at the 5-position, and a propanoic acid moiety attached to the 4-position of the pyridine ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromo-5-methoxypyridin-4-yl)propanoic acid typically involves the bromination of 5-methoxypyridine followed by a series of reactions to introduce the propanoic acid group. One common method involves the following steps:
Bromination: 5-methoxypyridine is treated with bromine in the presence of a catalyst to introduce the bromine atom at the 3-position.
Coupling Reaction: The brominated intermediate undergoes a coupling reaction with a suitable reagent to introduce the propanoic acid group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of automated reactors and continuous flow systems.
Chemical Reactions Analysis
Types of Reactions
3-(3-Bromo-5-methoxypyridin-4-yl)propanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used.
Major Products Formed
The major products formed depend on the type of reaction. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-(3-Bromo-5-methoxypyridin-4-yl)propanoic acid is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme inhibitors and receptor ligands.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3-Bromo-5-methoxypyridin-4-yl)propanoic acid depends on its specific application. In biological systems, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary and are often the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-5-methoxypyridine: Lacks the propanoic acid group.
3-Iodo-5-methoxypyridine: Similar structure but with an iodine atom instead of bromine.
3-(3-Bromo-5-methoxypyridin-4-yl)acetic acid: Similar structure but with an acetic acid group instead of propanoic acid.
Uniqueness
3-(3-Bromo-5-methoxypyridin-4-yl)propanoic acid is unique due to the presence of both the bromine atom and the propanoic acid group, which confer specific chemical reactivity and potential biological activity not found in its analogs.
Properties
Molecular Formula |
C9H10BrNO3 |
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Molecular Weight |
260.08 g/mol |
IUPAC Name |
3-(3-bromo-5-methoxypyridin-4-yl)propanoic acid |
InChI |
InChI=1S/C9H10BrNO3/c1-14-8-5-11-4-7(10)6(8)2-3-9(12)13/h4-5H,2-3H2,1H3,(H,12,13) |
InChI Key |
DQIKCCHEKAZNSQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN=CC(=C1CCC(=O)O)Br |
Origin of Product |
United States |
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